molecular formula C8H21NO2Si2 B14291728 Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate CAS No. 119927-52-5

Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate

Cat. No.: B14291728
CAS No.: 119927-52-5
M. Wt: 219.43 g/mol
InChI Key: MICJKAGGBXDGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate typically involves the reaction of ethanimidic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride, triethylamine, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields ethanimidic acid and trimethylsilanol .

Mechanism of Action

The mechanism of action of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate involves the formation of stable trimethylsilyl ethers. These ethers protect reactive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl groups can be removed under mild conditions, allowing the recovery of the original hydroxyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is unique due to its specific structure and reactivity. The presence of both trimethylsilyl and ethanimidate groups allows for versatile applications in organic synthesis and analytical chemistry .

Properties

CAS No.

119927-52-5

Molecular Formula

C8H21NO2Si2

Molecular Weight

219.43 g/mol

IUPAC Name

trimethylsilyl N-trimethylsilyloxyethanimidate

InChI

InChI=1S/C8H21NO2Si2/c1-8(10-12(2,3)4)9-11-13(5,6)7/h1-7H3

InChI Key

MICJKAGGBXDGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.